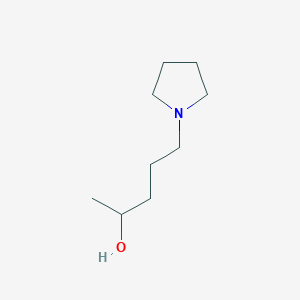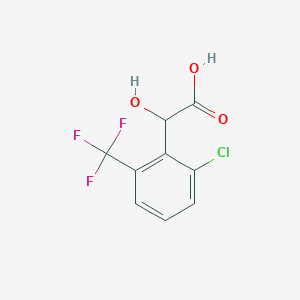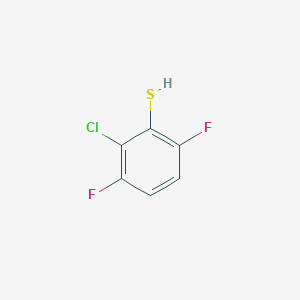
o-(2-Chloro-6-nitrobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2-Chloro-6-nitrobenzyl)hydroxylamine: is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-chloro-6-nitrobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Chloro-6-nitrobenzyl)hydroxylamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-(2-Chloro-6-nitrobenzyl)hydroxylamine can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: o-(2-Chloro-6-nitrobenzyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It may serve as a probe in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.
Industry: In industrial settings, the compound may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of o-(2-Chloro-6-nitrobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro and chloro substituents play a crucial role in modulating its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- o-(4-Nitrobenzyl)hydroxylamine
- o-(2-Chloro-4-nitrobenzyl)hydroxylamine
- o-(2-Bromo-6-nitrobenzyl)hydroxylamine
Comparison: o-(2-Chloro-6-nitrobenzyl)hydroxylamine is unique due to the specific positioning of the chloro and nitro groups on the benzyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups (chloro and nitro) enhances its electrophilic nature, which can be advantageous in certain chemical reactions and biological interactions.
Propriétés
Formule moléculaire |
C7H7ClN2O3 |
|---|---|
Poids moléculaire |
202.59 g/mol |
Nom IUPAC |
O-[(2-chloro-6-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClN2O3/c8-6-2-1-3-7(10(11)12)5(6)4-13-9/h1-3H,4,9H2 |
Clé InChI |
WEJPEXLXYXUHKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CON)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)





![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)


![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)
